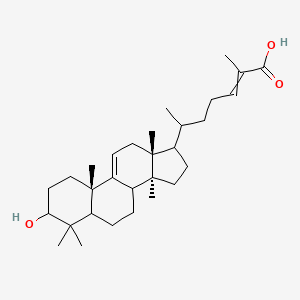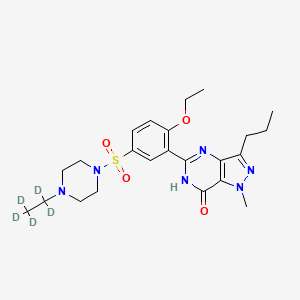![molecular formula C18H18ClNO B12427428 (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol is a complex organic compound characterized by its unique structural features, including multiple rings and deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol involves several steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the core structure, followed by the introduction of deuterium atoms through deuterium exchange reactions. The chlorination step is typically carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and chlorination reactions.
化学反応の分析
Types of Reactions
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange or sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of deuterium substitution on reaction rates.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- (6aS,13bR)-11-chloro-1,2,3,4-tetrahydro-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol : Similar structure but without deuterium atoms.
- (6aS,13bR)-11-bromo-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol : Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of deuterium atoms in (6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol makes it unique, as deuterium can significantly affect the compound’s chemical and biological properties. This can lead to differences in reaction rates, metabolic stability, and overall efficacy in various applications.
特性
分子式 |
C18H18ClNO |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1/i1D,2D,3D,4D |
InChIキー |
NVHUFRKDLSFBFZ-OUEBLFPASA-N |
異性体SMILES |
[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])NCCC4=CC(=C(C=C34)O)Cl)[2H])[2H] |
正規SMILES |
C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


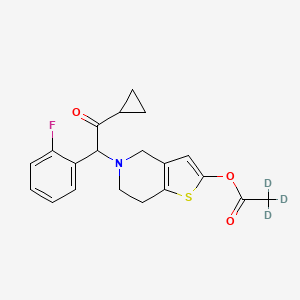

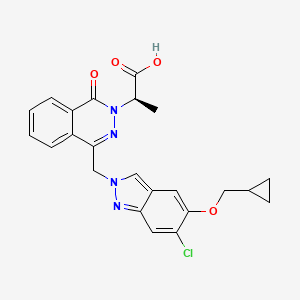
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
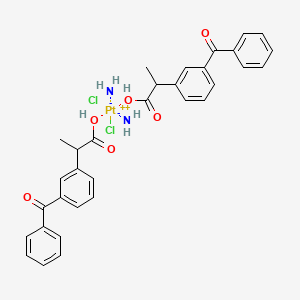
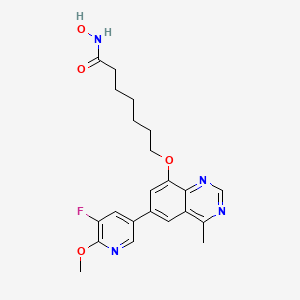
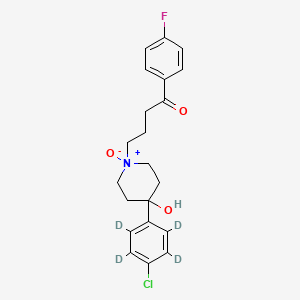
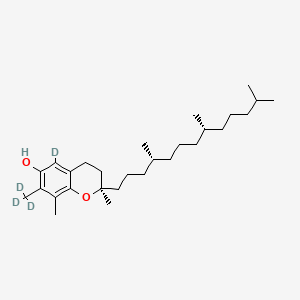
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
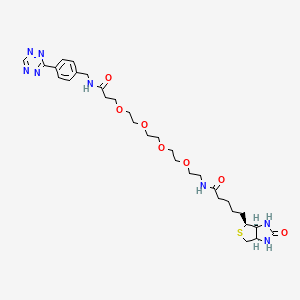

![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
